molecular formula C18H19N3O3 B11172722 1-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11172722
M. Wt: 325.4 g/mol
InChI Key: HXZSSPWLQKRVCG-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a methylpyridinyl group

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Methylpyridinyl Group: This can be done using nucleophilic substitution reactions.

Industrial production methods would likely involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

    Materials Science: This compound can be used in the synthesis of novel materials with unique properties.

    Biological Research: It can be used as a probe to study various biological processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxylate: This compound has a similar structure but different functional groups.

    1-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxylamide: This compound has a similar structure but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and activities.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H19N3O3/c1-12-4-3-5-16(19-12)20-18(23)13-10-17(22)21(11-13)14-6-8-15(24-2)9-7-14/h3-9,13H,10-11H2,1-2H3,(H,19,20,23)

InChI Key

HXZSSPWLQKRVCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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